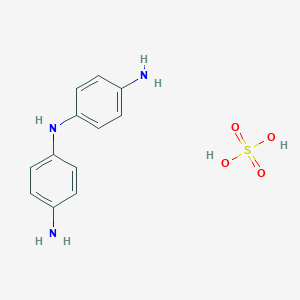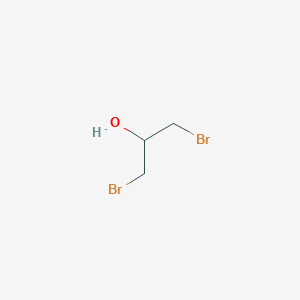
2-Bromo-3-fluorobenzoic acid
Descripción general
Descripción
2-Bromo-3-fluorobenzoic acid is a compound that has been used as a reagent in the synthesis of Dabrafenib, an inhibitor of BRAF kinase . This compound is related to 3-fluorobenzoic acid, which is the meta form of fluorobenzoic acid .
Synthesis Analysis
The synthesis of 2-Bromo-3-fluorobenzoic acid involves reacting 4-bromo-2-fluorobenzoic acid with a chlorinating agent at a temperature ranging from 25-55° C . The reaction is completed when the solvent is evaporated under reduced pressure .Molecular Structure Analysis
The molecular structure of 2-Bromo-3-fluorobenzoic acid can be represented by the formula C7H4BrFO2 . It is related to other compounds such as 2-Bromo-3-fluorobenzotrifluoride and 2-Bromo-5-fluorobenzoic acid .Chemical Reactions Analysis
2-Bromo-3-fluorobenzoic acid is used in various chemical reactions. For instance, it is used as a reagent to synthesize Dabrafenib, an inhibitor of BRAF kinase . It is also involved in the synthesis of polysubstituted benzenes .Physical And Chemical Properties Analysis
2-Bromo-3-fluorobenzoic acid is a solid substance with a molecular weight of 219.01 . It has a density of 1.8±0.1 g/cm3, a boiling point of 292.7±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Compounds
2-Bromo-3-fluorobenzoic acid can be used as a starting material in the synthesis of various fluorinated compounds . Fluorinated compounds are of great interest in the field of medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced lipophilicity.
Preparation of Boronic Acids
This compound can also be used in the preparation of boronic acids . Boronic acids are important in organic chemistry and materials science for the synthesis of various types of polymers and biologically active compounds.
Development of Pharmaceuticals
2-Bromo-3-fluorobenzoic acid can be used in the development of pharmaceuticals . For example, it can be used to synthesize 2- ((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid , which may have potential therapeutic applications.
Material Science Research
In the field of materials science, 2-Bromo-3-fluorobenzoic acid can be used as a building block in the synthesis of complex materials .
Chemical Biology Research
In chemical biology, this compound can be used to study the biological effects of fluorinated compounds .
Environmental Science Research
In environmental science, researchers can use 2-Bromo-3-fluorobenzoic acid to study the environmental fate and transport of brominated and fluorinated compounds .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
For instance, the bromine atom is a good leaving group, which might facilitate nucleophilic substitution reactions .
Pharmacokinetics
The presence of the bromine and fluorine atoms could potentially affect these properties, as they can influence the lipophilicity of the molecule .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3-fluorobenzoic acid . For instance, factors such as pH and temperature could potentially affect its stability and interaction with its targets.
Propiedades
IUPAC Name |
2-bromo-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRCBMPPEPNNDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307157 | |
| Record name | 2-Bromo-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-fluorobenzoic acid | |
CAS RN |
132715-69-6 | |
| Record name | 2-Bromo-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














